2-(4-Fluoro-3-indolyl)-2-oxoacetic Acid
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Overview
Description
2-(4-Fluoro-3-indolyl)-2-oxoacetic Acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the fluoro group and the oxoacetic acid moiety in this compound makes it a unique and interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-indolyl)-2-oxoacetic Acid typically involves the reaction of 4-fluoroindole with oxalyl chloride to form the corresponding acyl chloride, which is then hydrolyzed to yield the oxoacetic acid derivative. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like dichloromethane or chloroform. The reaction is typically carried out at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-indolyl)-2-oxoacetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluoro group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-Fluoro-3-indolyl)-2-oxoacetic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the biological activity of indole derivatives and their interactions with biological targets.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets and pathways. The presence of the fluoro group and the oxoacetic acid moiety allows the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
2-(4-Fluoro-3-indolyl)-2-oxoacetic Acid can be compared with other indole derivatives, such as:
2-(3-Indolyl)-2-oxoacetic Acid: Lacks the fluoro group, which may result in different biological activity and reactivity.
2-(4-Chloro-3-indolyl)-2-oxoacetic Acid: Contains a chloro group instead of a fluoro group, which can affect its chemical properties and interactions.
2-(4-Bromo-3-indolyl)-2-oxoacetic Acid:
The uniqueness of this compound lies in the presence of the fluoro group, which can enhance its stability, reactivity, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H6FNO3 |
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Molecular Weight |
207.16 g/mol |
IUPAC Name |
2-(4-fluoro-1H-indol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H6FNO3/c11-6-2-1-3-7-8(6)5(4-12-7)9(13)10(14)15/h1-4,12H,(H,14,15) |
InChI Key |
YOPJVKUJBDTVAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(=O)C(=O)O |
Origin of Product |
United States |
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